molecular formula C18H16Cl2N4Pt B143109 Bis(6-aminoquinoline)dichloroplatinum(II) CAS No. 134901-21-6

Bis(6-aminoquinoline)dichloroplatinum(II)

Cat. No. B143109
M. Wt: 554.3 g/mol
InChI Key: DFPIQXLSXXLOSX-UHFFFAOYSA-L
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Description

Bis(6-aminoquinoline)dichloroplatinum(II), also known as Pt-AQL, is a compound with the CAS Registry Number 134901-21-6 . It is a fluorescent analog of cis-diamminedichloroplatinum (II) and was prepared from K2 [PtCl4] and 6-aminoquinoline (AQL) .


Synthesis Analysis

The synthesis of Bis(6-aminoquinoline)dichloroplatinum(II) involves the reaction of K2 [PtCl4] and 6-aminoquinoline (AQL). The HPLC of the thiourea derivative of the new complex showed that it has the cis-configuration .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(6-aminoquinoline)dichloroplatinum(II) include a molecular weight of 554.33000 and a boiling point of 375.5ºC at 760mmHg . The melting point and density are not available in the search results.

Scientific Research Applications

Antiprotozoal and Antimicrobial Activities

Bis(8-aminoquinolines), similar in structure to Bis(6-aminoquinoline)dichloroplatinum(II), have shown significant potential in antimalarial, antileishmanial, and antimicrobial activities. These compounds exhibit superior antimalarial activities compared to certain traditional drugs and demonstrate promising antileishmanial and antimicrobial activities against various pathogenic bacteria and fungi (Kaur et al., 2011).

Photoluminescence Properties

Research on molecular complexes involving aminoquinolines has revealed significant insights into their photoluminescence properties. Such studies are crucial for understanding and developing new materials with potential applications in lighting and display technologies (Burlov et al., 2016).

Chelating Abilities

Bis(8-aminoquinoline) ligands have been shown to possess excellent chelating properties, particularly for CuII ions. This property is significant in the field of inorganic chemistry, where selective metal ion chelation is crucial for various applications (Deraeve et al., 2008).

DNA Interactions and Antitumor Activity

Studies have demonstrated the potential of certain bis(aminoquinoline)dichloroplatinum(II) complexes in interacting with DNA, which is a critical aspect in the development of anticancer agents. These interactions are key in understanding the mechanism of action of these compounds in cancer treatment (Zorbas-Seifried et al., 2006).

Antimalarial Therapy

The use of 8-aminoquinolines in latent malaria therapy has provided significant insights into the management of this disease. While structurally different, the studies on these compounds can be informative in understanding the broader scope of quinoline-based treatments (Baird, 2019).

properties

IUPAC Name

platinum(2+);quinolin-6-amine;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H8N2.2ClH.Pt/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;;;/h2*1-6H,10H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPIQXLSXXLOSX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)N=C1.C1=CC2=C(C=CC(=C2)N)N=C1.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928812
Record name Platinum(2+) chloride--quinolin-6-amine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(6-aminoquinoline)dichloroplatinum(II)

CAS RN

134901-21-6
Record name Bis(6-aminoquinoline)dichloroplatinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134901216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--quinolin-6-amine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lu, BL Bergquist, JC Chang - Journal of inorganic biochemistry, 1991 - Elsevier
A fluorescent analog of cis-diamminedichloroplatinum(II), cis-bis(6-aminoquinoline)dichloroplatinum(II), was prepared from K 2 [PtCl 4 ] and 6-aminoquinoline (AQL). HPLC of the …
Number of citations: 1 www.sciencedirect.com

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